

ABT-518 Phase I Clinical Trial Overview

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Compound Focus: Abt-518

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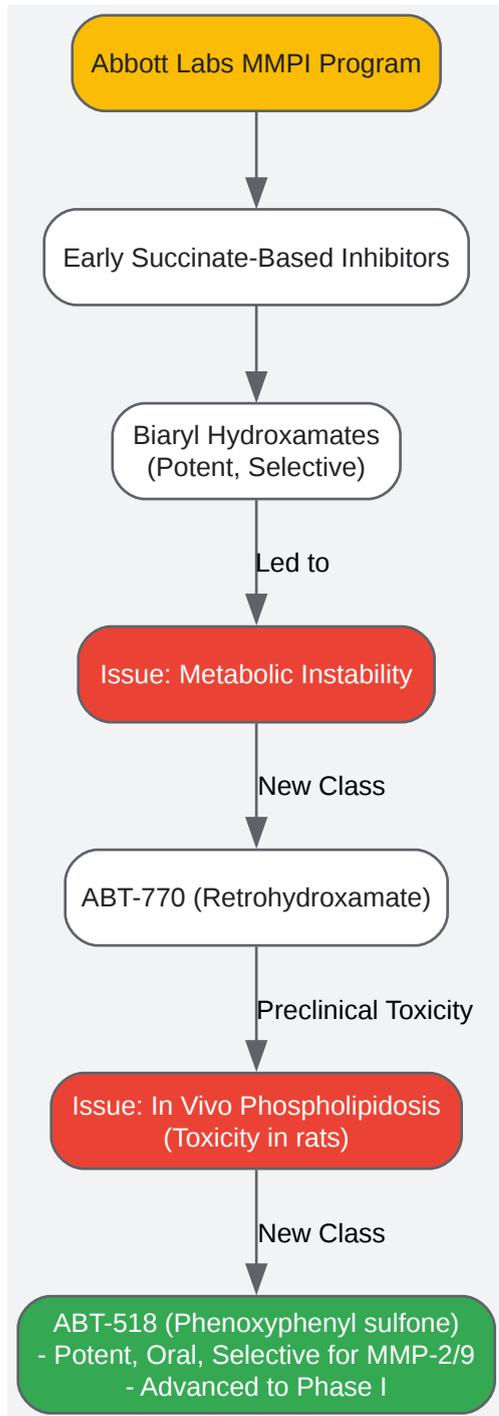
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The table below summarizes the key findings from the Phase I clinical trial of **ABT-518**, which investigated its use in cancer patients [1].

Aspect	Findings from Phase I Trial
Trial Design	Phase I trial in cancer patients; oral administration once daily [1].
Pharmacokinetics (PK)	Estimated clearance (Cl/F): ~3 L/h; Volume of distribution (V/F): >70 L; Terminal half-life ($T_{1/2}$): 20 hours; Time to peak plasma levels (T_{max}): 4-8 hours [1].
Metabolism	Extensively metabolized; at least 6 different metabolites identified in human plasma [1] [2].
Pharmacodynamics (PD)	Measured effects on angiogenic growth factors (bFGF, VEGF) and MMP-9/MMP-2 levels/activity [1].
PK/PD Correlation	No significant correlations could be established between pharmacokinetics and pharmacodynamic effects [1].
Key Conclusion	ABT-518 is extensively metabolized in humans [1].

Drug Discovery Context and Preclinical Safety

ABT-518 was the result of a dedicated drug discovery program at Abbott Laboratories. The following diagram illustrates the evolution of the program and the key issues that were addressed at each stage.



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Evolution of Abbott Labs' MMP Inhibitor Program

A critical finding from preclinical studies was that **ABT-518** was specifically designed to avoid a toxicity problem seen with its predecessor, ABT-770 [3] [4]. In rats, ABT-770 caused multi-organ phospholipidosis, a lipid storage disorder, primarily due to its amine metabolite. **ABT-518** was found not to induce phospholipidosis in rat models, which was a key factor in its selection for clinical development [3].

Experimental Protocols from Key Studies

The methodologies from the foundational studies on **ABT-518** are detailed below.

1. Clinical Pharmacokinetics and Metabolism Study [1]

- **Objective:** To investigate the pharmacokinetics, pharmacodynamics, and metabolism of **ABT-518** in humans.
- **Patient Population:** Six patients from a phase I trial.
- **Sample Collection:** Plasma and urine samples were obtained after oral administration.
- **Analytical Techniques:**
 - **Drug & Metabolite Quantification:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - **Pharmacodynamic Markers:** ELISA and immunocapture assays were used to measure levels of angiogenic growth factors (bFGF, VEGF) and total MMP-9 and MMP-2.
- **Data Analysis:** Pharmacokinetic parameters (clearance, volume of distribution, half-life) for the parent compound and detectable metabolites were calculated.

2. In Vitro Phospholipidosis Assay [3]

- **Objective:** To assess the potential of **ABT-518** and related compounds to induce phospholipidosis.
- **Cell Model:** Primary rat and human hepatocytes.
- **Procedure:**
 - Hepatocytes were exposed to the drugs or their metabolites.
 - A fluorescent analog of phosphatidylethanolamine (NBD-PE) was used to detect the accumulation of phospholipids.
 - The formation of lamellar bodies (a hallmark of phospholipidosis) was confirmed using electron microscopy in related in vivo studies.
- **Key Finding:** The amine metabolite of the predecessor ABT-770 induced phospholipidosis, while **ABT-518** and its metabolites did not.

3. Bioanalytical Method for Human Plasma [2]

- **Objective:** To quantitatively analyze **ABT-518** and screen for six metabolites in human plasma from the phase I trial.
- **Sample Preparation:** Solid-phase extraction on phenyl cartridges.
- **LC-MS/MS Conditions:**
 - **Column:** Zorbax extend C18 (150 x 2.1 mm, 5 μ m).
 - **Mobile Phase:** Methanol / 10 mM ammonium hydroxide (80:20, v/v).
 - **Flow Rate:** 0.2 ml/min.
 - **Detection:** API2000 triple-quadrupole mass spectrometer.
- **Validation:** The method was validated over a range of 10 to 1000 ng/ml for **ABT-518** and was successfully applied to patient samples.

Summary and Development Rationale

ABT-518 was a **potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9** developed for cancer treatment [4]. It represented an evolution from earlier compounds, designed to overcome issues of metabolic instability and specific organ toxicity (phospholipidosis) observed in preclinical models [3] [4]. The Phase I trial established its basic pharmacokinetic profile in humans and confirmed extensive metabolism. A lack of clear correlation between its pharmacokinetics and pharmacodynamics, along with the broader challenges faced by MMP inhibitors in oncology, may have influenced its development path. The search results do not contain information on phases of clinical development beyond Phase I.

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